molecular formula C7H4FIN2 B13030030 7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine

7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13030030
M. Wt: 262.02 g/mol
InChI Key: GAZGMUFASIORDY-UHFFFAOYSA-N
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Description

7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both fluorine and iodine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine typically involves halogenation reactions. One common method is the iodination of 7-fluoro-1H-pyrrolo[2,3-c]pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound .

Scientific Research Applications

7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of fluorine and iodine atoms can influence its electronic properties and interactions with biological targets .

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4FIN2/c8-7-6-4(1-2-10-7)3-5(9)11-6/h1-3,11H

InChI Key

GAZGMUFASIORDY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=C(N2)I)F

Origin of Product

United States

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